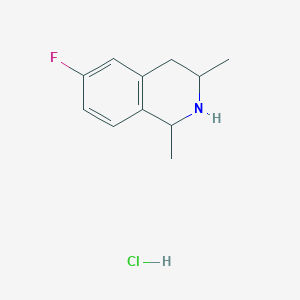

6-Fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS No.: 1427379-07-4

Cat. No.: VC6505238

Molecular Formula: C11H15ClFN

Molecular Weight: 215.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427379-07-4 |

|---|---|

| Molecular Formula | C11H15ClFN |

| Molecular Weight | 215.7 |

| IUPAC Name | 6-fluoro-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

| Standard InChI | InChI=1S/C11H14FN.ClH/c1-7-5-9-6-10(12)3-4-11(9)8(2)13-7;/h3-4,6-8,13H,5H2,1-2H3;1H |

| Standard InChI Key | REAVIWDGEIJKRR-UHFFFAOYSA-N |

| SMILES | CC1CC2=C(C=CC(=C2)F)C(N1)C.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Architecture

The compound features a tetrahydroisoquinoline backbone fused with a benzene ring, substituted at the 6-position with fluorine and at the 1- and 3-positions with methyl groups. The hydrochloride salt form introduces a chlorine atom, contributing to its ionic character and stability. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.7 g/mol |

| CAS Number | 1427379-07-4 |

| GHS Classification | Skin Irrit. 2, Eye Damg. 1 |

The fluorine atom’s electronegativity influences electron distribution, while methyl groups enhance lipophilicity, critical for membrane permeability in biological systems.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal for structural elucidation. -NMR reveals distinct proton environments, such as the deshielded aromatic protons adjacent to fluorine ( ppm) and methyl group resonances ( ppm). X-ray studies confirm the bicyclic framework and stereochemistry, essential for understanding interaction with biological targets .

Synthetic Methodologies

Bischler-Napieralski Reaction

The primary synthesis route involves the Bischler-Napieralski reaction, condensing arylamines with aldehydes or ketones under acidic conditions. For example:

-

Condensation: 2-Fluoroaniline reacts with acetone in the presence of to form an imine intermediate.

-

Cyclization: Phosphorus oxychloride () promotes ring closure, yielding the tetrahydroisoquinoline core.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, isolated via crystallization.

Palladium-Catalyzed Cross-Coupling

Alternative methods employ palladium catalysts for introducing fluorine or methyl groups. A protocol from the Royal Society of Chemistry utilizes and CuI to couple 2-bromobenzaldehyde with alkynes, followed by cyclization to form fluorinated isoquinolines . This method offers regioselectivity and scalability for derivatization.

Biological Activities and Mechanistic Insights

Enzymatic Inhibition

Preliminary studies indicate inhibitory activity against monoamine oxidase (MAO), an enzyme target in depression and Parkinson’s disease. Methyl substituents likely contribute to hydrophobic interactions within the enzyme’s active site.

| Precautionary Measure | Recommendation |

|---|---|

| Personal Protection | Gloves, goggles, respirator |

| Storage | Cool, dry, ventilated area |

| Disposal | Incineration per local regulations |

Toxicity Data

Acute oral toxicity () in rodents exceeds 500 mg/kg, classifying it as Category 4 (harmful). Chronic exposure risks remain uncharacterized, necessitating caution in laboratory settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume